tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate
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Description
The compound “tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate” is a morpholine derivative. Morpholine is a common motif in organic chemistry and is present in many bioactive molecules and pharmaceuticals . The presence of the hydroxyphenylmethyl group suggests that this compound might have interesting reactivity or biological activity, but without more specific information, it’s hard to say for sure.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a morpholine derivative with a suitable tert-butyl ester . The stereochemistry could be introduced using chiral catalysts or chiral auxiliaries, depending on the specifics of the synthesis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a morpholine ring, a phenyl ring, and a tert-butyl ester group . The stereochemistry is specified as ® for the morpholine ring and (S) for the hydroxyphenylmethyl group.Chemical Reactions Analysis
As a morpholine derivative, this compound might undergo reactions typical of amines, such as protonation, alkylation, or acylation . The ester group could undergo reactions such as hydrolysis or reduction.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a morpholine derivative, it would likely be a solid at room temperature and have moderate solubility in water . The presence of the ester group could make it susceptible to hydrolysis under acidic or basic conditions.Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (2R)-2-[(S)-hydroxy(phenyl)methyl]morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-9-10-20-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFJCBXAMPXFKK-KGLIPLIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)[C@H](C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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